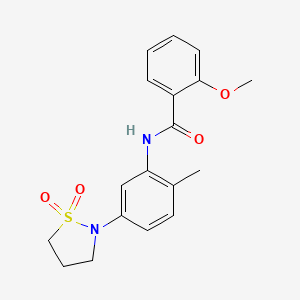

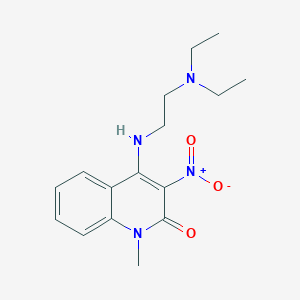

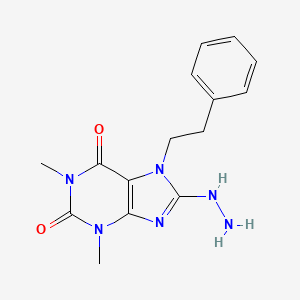

4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(diethylamino)ethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one, commonly known as DIOC6(3), is a fluorescent dye that is widely used in scientific research. The dye is a lipophilic cationic molecule that is capable of selectively staining mitochondria in living cells. Due to its unique properties, DIOC6(3) has become an important tool for studying mitochondrial function and dynamics in various biological systems.

Scientific Research Applications

Electrospray Mass Spectrometry and Fragmentation

This compound has been utilized in the study of N-linked carbohydrates derivatization. Derivatives prepared from N-linked glycans using reductive amination techniques, including this compound, were analyzed using electrospray and collision-induced dissociation fragmentation spectrometry. The research aimed at optimizing the signals and fragmentation patterns for better analysis of glycans, indicating its potential application in glycomics and the broader field of biomolecule analysis (Harvey, 2000).

Oxidation and Chemical Reactivity Studies

Another application involves its role in understanding the oxidation mechanisms of quinolones. The study of quinolone derivatives, including variations similar to this compound, when oxidized with peracids, provided insights into the formation of nitroxide radicals. This research contributes to the broader chemical knowledge of quinolone reactivity and its implications in designing compounds with specific biological or chemical properties (Staško et al., 2014).

Fluorescence Properties for Molecular Probes

The fluorescence properties of certain quinolinone derivatives, including those structurally related to the compound , have been evaluated. The study aimed to assess their potential use as molecular fluorescent probes, which could be significant in biological imaging and molecular diagnostics. The exploration of structure-fluorescence relationships helps in designing more effective fluorescent markers for various research and clinical applications (Motyka et al., 2011).

Antimalarial Effects

Synthesis and evaluation of certain quinolinyl amino compounds, including structural relatives of the compound in focus, have demonstrated potent antimalarial activity. This research highlights the potential therapeutic applications of these compounds in developing new antimalarial drugs. By understanding the structure-activity relationships, researchers can design more effective antimalarial agents (Kesten et al., 1987).

properties

IUPAC Name |

4-[2-(diethylamino)ethylamino]-1-methyl-3-nitroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3/c1-4-19(5-2)11-10-17-14-12-8-6-7-9-13(12)18(3)16(21)15(14)20(22)23/h6-9,17H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWEDCWUOCZMPEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]-4-(2,4-dichlorophenoxy)butanamide](/img/structure/B2515635.png)

![3-Amino-4-[(3-methoxypropyl)amino]benzoic acid](/img/structure/B2515638.png)

![3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2515641.png)

![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)